molecular formula C20H17FN6O3S B2941370 N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-10-0

N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2941370
CAS No.: 863460-10-0
M. Wt: 440.45
InChI Key: BNCYIBFZJQNGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolopyrimidine-based acetamide derivative characterized by a 2,4-dimethoxyphenyl substituent on the acetamide group and a 4-fluorophenyl moiety on the triazolo[4,5-d]pyrimidine core.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3S/c1-29-14-7-8-15(16(9-14)30-2)24-17(28)10-31-20-18-19(22-11-23-20)27(26-25-18)13-5-3-12(21)4-6-13/h3-9,11H,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCYIBFZJQNGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound recognized for its potential biological activities. This compound features a unique structure that includes a 2,4-dimethoxyphenyl group, a triazolo[4,5-d]pyrimidine core, and a thioacetamide linkage. Its molecular formula is C19H20FN5O3SC_{19}H_{20}FN_5O_3S, and it has a molecular weight of 436.5 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities in various domains, particularly in medicinal chemistry. The structural features of this compound suggest potential applications in the following areas:

  • Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound may exhibit activity against a range of pathogens.
  • Kinase Inhibition : It may interact with kinases involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of both dimethoxy and fluorophenyl groups enhances its pharmacological profile compared to similar compounds. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
N-(3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thioacetamideSimilar triazole coreAntitumor activity
N-(2-methoxyphenyl)-2-thioacetamideLacks fluorine substitutionAntimicrobial properties
7-(phenylthio)-triazolo[4,5-d]pyrimidine derivativesVariations in phenyl groupsKinase inhibition

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential. Specifically:

  • P2Y14 Receptor Modulation : Similar compounds have been shown to modulate the P2Y14 receptor involved in inflammation and other physiological processes .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives of triazolo-pyrimidines exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Antimicrobial Activity : Research indicated that certain thiazole and triazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Kinase Inhibition Studies : Compounds similar to this one have been profiled for their kinase inhibition potential, showing promising results that warrant further investigation .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the molecule undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/neutral media.

  • Products : Sulfoxide (R-SO-R) or sulfone (R-SO₂-R) derivatives, depending on reaction stoichiometry and conditions.

  • Mechanism : Electrophilic oxidation at the sulfur atom, forming progressively oxidized species.

Reaction TypeReagents/ConditionsProductReferences
OxidationKMnO₄, H₂O₂ (acidic)Sulfoxide/Sulfone

Reduction Reactions

The acetamide moiety and triazolopyrimidine core are susceptible to reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Products : Reduced derivatives such as amines (via amide reduction) or partially saturated triazolopyrimidine structures.

Reaction TypeReagents/ConditionsProductReferences
ReductionLiAlH₄, THF, 0–5°CAmine derivative

Nucleophilic Substitution

The 4-fluorophenyl group participates in aromatic substitution reactions:

  • Reagents : Amines (e.g., aniline) or thiols in polar aprotic solvents (e.g., DMF) under basic conditions.

  • Products : Fluorine displacement yields aryl amine or thioether analogs.

Reaction TypeReagents/ConditionsProductReferences
SubstitutionAniline, K₂CO₃, DMF, 80°CAryl amine derivative

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous ethanol.

  • Products : Carboxylic acid (under acidic conditions) or carboxylate salt (under basic conditions).

Reaction TypeReagents/ConditionsProductReferences
Hydrolysis6M HCl, reflux2-((3-(4-Fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid

Molecular and Structural Data

Key physicochemical properties of the compound are summarized below:

PropertyValueReferences
Molecular FormulaC₂₀H₁₇FN₆O₃S
Molecular Weight440.5 g/mol
Key Functional GroupsTriazolopyrimidine, thioether, acetamide, dimethoxyphenyl

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison of Triazolopyrimidine Acetamides

Compound Name Molecular Formula Molecular Weight Key Substituents Source/Reference
N-(2,4-Dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Not explicitly provided Estimated ~450 - 2,4-Dimethoxyphenyl (acetamide)
- 4-Fluorophenyl (triazolo[4,5-d]pyrimidine)
Target Compound
N-(4-Chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide C₁₉H₁₄ClFN₆OS 428.9 - 4-Chlorophenyl (acetamide)
- 2-Fluorobenzyl (triazolo[4,5-d]pyrimidine)
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide C₂₁H₂₀N₆O₂S 420.5 - 2-Ethoxyphenyl (acetamide)
- Benzyl (triazolo[4,5-d]pyrimidine)

Impact of Substituents on Physicochemical Properties

  • Acetamide Substituents: The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the 4-chlorophenyl (electron-withdrawing) and 2-ethoxyphenyl (moderately polar) groups in analogs . The 4-fluorophenyl substituent on the triazolopyrimidine core likely increases metabolic stability relative to the 2-fluorobenzyl group in , as aromatic fluorine is known to resist oxidative degradation .
  • Triazolopyrimidine Core Modifications: Substitution with benzyl (as in ) or 2-fluorobenzyl (as in ) alters steric bulk and lipophilicity.

Hypothetical Bioactivity Based on Analog Data

While direct bioactivity data for the target compound are unavailable, insights can be extrapolated from related structures:

  • Kinase Inhibition Potential: The triazolopyrimidine scaffold is associated with kinase inhibitory activity. For example, compounds with fluorinated aryl groups (e.g., 4-fluorophenyl) in demonstrated enhanced binding affinity to ATP-binding pockets due to fluorine’s electronegativity and hydrophobic interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization reactions. For example, analogous compounds (e.g., triazolo-pyrimidine derivatives) are synthesized via refluxing intermediates with sodium acetate in ethanol, followed by recrystallization . Optimization can leverage Design of Experiments (DoE) principles to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Statistical modeling (e.g., response surface methodology) helps identify optimal conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying molecular structure. Single-crystal X-ray diffraction (as seen in triazolo-pyrimidine derivatives in ) provides definitive stereochemical confirmation. Infrared (IR) spectroscopy validates functional groups like thioacetamide (-S-C=O) and triazole rings.

Q. How should researchers handle safety concerns during synthesis and handling?

  • Methodological Answer : General safety protocols include using fume hoods, gloves, and eye protection. For inhalation or skin exposure, immediate decontamination with soap/water or saline eye rinses is advised . Material Safety Data Sheets (MSDS) for structurally similar compounds (e.g., acetamide derivatives) recommend emergency medical consultation for ingestion or persistent symptoms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological targets of this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., fluorophenyl, dimethoxyphenyl) and evaluation against target assays. For example, replacing the 4-fluorophenyl group with other halogens or electron-withdrawing groups (as in ) can probe binding affinity to kinases or GPCRs. Computational docking (e.g., AutoDock Vina) paired with in vitro enzymatic assays (e.g., fluorescence polarization) validates hypothetical interactions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) is critical. For instance, triazolo-pyrimidine derivatives in showed divergent activities in enzyme vs. cell models due to metabolic stability differences. Metabolomic profiling (LC-MS) identifies degradation products that may confound results.

Q. How can computational modeling guide the rational design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict solubility and membrane permeability by analyzing logP and polar surface area. QSAR models trained on ADME datasets optimize bioavailability. For example, introducing sulfone or phosphonate moieties (as proposed in ) enhances aqueous solubility while retaining target affinity.

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Non-linear regression (e.g., Hill equation) quantifies EC₅₀/IC₅₀ values. Bootstrap resampling assesses confidence intervals for small datasets. Tools like GraphPad Prism or R (drc package) automate curve fitting. For triazolo-pyrimidines, dose-response curves in revealed biphasic behavior, necessitating segmented regression models.

Q. How should researchers validate the specificity of observed biochemical interactions?

  • Methodological Answer : Competitive binding assays with known inhibitors (e.g., ATP analogs for kinases) confirm target engagement. CRISPR-mediated gene knockout or RNAi silencing of the putative target protein (e.g., EGFR or Aurora kinase) in cell lines can corroborate specificity. Negative controls (e.g., scrambled compounds) must show negligible activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.